An In-depth Technical Guide to 2-Bromo-6-methylbenzaldehyde for Advanced Research and Drug Development
An In-depth Technical Guide to 2-Bromo-6-methylbenzaldehyde for Advanced Research and Drug Development
This guide provides a comprehensive technical overview of 2-Bromo-6-methylbenzaldehyde, a key aromatic building block in modern organic synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's physical and chemical properties, detailed synthetic and purification protocols, characteristic reactivity, and its strategic applications in the pharmaceutical industry.
Core Molecular Characteristics
2-Bromo-6-methylbenzaldehyde (CAS No: 176504-70-4) is a disubstituted benzaldehyde derivative featuring a bromine atom and a methyl group at the ortho-positions relative to the formyl group.[1] This specific substitution pattern imparts a unique combination of steric and electronic properties, making it a versatile intermediate for the construction of complex molecular architectures.
Physicochemical and Spectroscopic Data
The fundamental properties of 2-Bromo-6-methylbenzaldehyde are summarized in the table below. While experimentally determined values for some properties like melting and boiling points are not consistently reported in publicly available literature, computed values provide a reliable estimation for practical laboratory use.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrO | [2] |
| Molecular Weight | 199.04 g/mol | [2] |
| CAS Number | 176504-70-4 | [2] |
| Appearance | Solid | |
| Boiling Point | 77-106 °C (estimated) | [3] |
| Computed XLogP3 | 2.4 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
| Rotatable Bond Count | 1 | [2] |
Note: The provided boiling point is an estimated range and may vary with pressure. Experimental verification is recommended for precise applications.
Synthesis and Purification: A Validated Protocol
The synthesis of 2-Bromo-6-methylbenzaldehyde is most commonly achieved through the electrophilic aromatic substitution of 2-methylbenzaldehyde (o-tolualdehyde).[3] The following protocol outlines a robust and reproducible method for its preparation and subsequent purification.
Synthetic Workflow: Bromination of 2-Methylbenzaldehyde
This synthesis involves the direct bromination of 2-methylbenzaldehyde using molecular bromine in the presence of a Lewis acid catalyst. The regioselectivity is influenced by the directing effects of the methyl and formyl groups.
Caption: Synthetic pathway for 2-Bromo-6-methylbenzaldehyde.
Detailed Experimental Protocol
Materials:
-
2-Methylbenzaldehyde (o-tolualdehyde)
-
Bromine (Br₂)
-
Iron(III) bromide (FeBr₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 2-methylbenzaldehyde (1.0 eq) in dichloromethane.
-
Catalyst Addition: Add iron(III) bromide (0.1 eq) to the solution.
-
Bromination: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of bromine (1.05 eq) in dichloromethane dropwise via the dropping funnel over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by carefully adding saturated sodium thiosulfate solution to consume excess bromine. Add saturated sodium bicarbonate solution to neutralize the mixture.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification Protocol: Column Chromatography and Recrystallization
The crude product can be purified by either flash column chromatography or recrystallization.
-
Column Chromatography: A typical solvent system for silica gel chromatography is a gradient of ethyl acetate in hexanes (e.g., 0-10% ethyl acetate).[4]
-
Recrystallization: For recrystallization, a binary solvent system such as ethanol/water or isopropanol/water is a good starting point.[4] Dissolve the crude product in a minimal amount of the hot polar solvent and add the hot non-polar "anti-solvent" dropwise until turbidity is observed. Allow the solution to cool slowly to induce crystallization.
Key Chemical Reactivity and Synthetic Applications
The synthetic utility of 2-Bromo-6-methylbenzaldehyde stems from the distinct reactivity of its aldehyde and bromo functionalities, allowing for sequential and diverse chemical transformations.
Caption: Key reactions of 2-Bromo-6-methylbenzaldehyde.
Suzuki-Miyaura Cross-Coupling
The bromine atom serves as an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl structures.[5]
General Protocol:
-
Reaction Setup: In a reaction vessel, combine 2-Bromo-6-methylbenzaldehyde (1.0 eq), the arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).
-
Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).
-
Solvent and Reaction: Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) and heat the mixture at 80-100 °C until the reaction is complete.
-
Work-up and Purification: After cooling, the mixture is worked up by extraction and purified by column chromatography.[5]
Wittig Reaction
The aldehyde group readily undergoes Wittig olefination to form a variety of substituted alkenes.[6]
General Protocol:
-
Ylide Preparation: Prepare the phosphonium ylide by treating a phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium) in an anhydrous solvent like THF at 0 °C.
-
Reaction with Aldehyde: Add a solution of 2-Bromo-6-methylbenzaldehyde (1.0 eq) in the same solvent to the ylide solution.
-
Reaction Progression: Allow the reaction to proceed at room temperature for several hours.
-
Work-up and Purification: Quench the reaction with water, extract the product, and purify by column chromatography to separate the alkene from triphenylphosphine oxide.[6]
Reductive Amination
The formyl group can be converted to a primary, secondary, or tertiary amine through reductive amination.
General Protocol:
-
Imine Formation: React 2-Bromo-6-methylbenzaldehyde with a primary or secondary amine in a suitable solvent (e.g., methanol or dichloromethane) to form the corresponding imine.
-
Reduction: Reduce the imine in situ using a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃).
-
Work-up and Purification: After the reaction is complete, perform an aqueous work-up and extract the amine product. Purify by column chromatography if necessary.
Application in Drug Discovery and Development
2-Bromo-6-methylbenzaldehyde is a valuable building block in the synthesis of pharmaceutical ingredients, particularly in the development of kinase inhibitors. Its bifunctional nature allows for the strategic introduction of pharmacophoric features.
Role in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors
While specific examples directly citing 2-Bromo-6-methylbenzaldehyde in the synthesis of approved BTK inhibitors are not prevalent in public literature, its structural analogs, such as 2-bromo-6-chlorobenzaldehyde, are utilized in the synthesis of BTK inhibitors.[7] The 2-bromo-6-substituted phenyl motif is a key fragment in several BTK inhibitors, where the bromine atom facilitates crucial coupling reactions to construct the final complex molecule. The principles of its reactivity are directly applicable to the synthesis of these and other related therapeutic agents.
Safety and Handling
2-Bromo-6-methylbenzaldehyde should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Classification: It is classified as Acute Toxicity, Oral (Category 4).
-
Precautionary Measures: Wear protective gloves, clothing, and eye protection. Use in a well-ventilated area or under a fume hood. Avoid inhalation of dust or vapors.
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed, seek medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-Bromo-6-methylbenzaldehyde | C8H7BrO | CID 21847013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-6-methylbenzaldehyde | 176504-70-4 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
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2-Bromo-1-phenylethanoneThioamide
Nucleophilic Attack & Cyclization Intermediate
Substituted Thiazole